molecular formula C10H13BF2O3 B1284279 3-Butoxy-2,6-difluorophenylboronic acid CAS No. 849062-15-3

3-Butoxy-2,6-difluorophenylboronic acid

Cat. No. B1284279
M. Wt: 230.02 g/mol
InChI Key: LWJYMUNYLKIETN-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorophenylboronic acid is a boronic acid derivative characterized by the presence of a butoxy group and two fluorine atoms ortho to the boronic acid functional group. While the specific compound is not directly studied in the provided papers, related structures such as trifluoromethylphenylboronic acids and difluorophenylboronic acids have been investigated for their structural and chemical properties, which can provide insights into the behavior of 3-butoxy-2,6-difluorophenylboronic acid .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organoboranes or borate intermediates. Although the exact synthesis of 3-butoxy-2,6-difluorophenylboronic acid is not detailed in the provided papers, similar compounds are often synthesized through borylation reactions or via the conversion of corresponding halides to boronic acids using metal-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents attached to the aromatic ring. For instance, the presence of electron-withdrawing groups such as fluorine can affect the acidity and the ability to form dimeric structures through hydrogen bonding . The butoxy group in 3-butoxy-2,6-difluorophenylboronic acid is expected to introduce steric hindrance, which may influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds. The ortho-substituent in boronic acids can play a significant role in such reactions by affecting the coordination of reactants to the boron atom . The difluorophenyl group in the compound of interest may also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly influenced by their molecular structure. The introduction of fluorine atoms can increase acidity and resistance to protodeboronation, as seen in trifluoromethylphenylboronic acids . The dimeric structures formed through hydrogen bonding are crucial for the stability and reactivity of these compounds. The butoxy group in 3-butoxy-2,6-difluorophenylboronic acid is likely to affect the solubility and boiling point of the compound due to its alkyl chain.

Scientific Research Applications

1. Crystallization Control in Phenylboronic Acids

  • Research on 2,6-Dimethoxyphenylboronic acid, a structurally related compound, showed that surfactants can control the crystallization of metastable forms in phenylboronic acids, which may have implications for 3-Butoxy-2,6-difluorophenylboronic acid as well (Semjonova & Be̅rziņš, 2022).

2. Spectroscopic Characterization of Phenylboronic Acids

  • Studies on 3,5-difluorophenylboronic acid (a compound similar to the one ) utilized various spectroscopic techniques such as FT-IR, FT-Raman, and NMR, providing a framework that could be applicable to the spectroscopic analysis of 3-Butoxy-2,6-difluorophenylboronic acid (Karabacak et al., 2014).

3. Synthesis of Functionalized Arylboronic Acids

  • An ortho-lithiated derivative of protected phenylboronic acid was used to synthesize various ortho-functionalized arylboronic acids, demonstrating a methodology potentially applicable to the synthesis of derivatives of 3-Butoxy-2,6-difluorophenylboronic acid (Da̧browski et al., 2007).

4. Electrochemical Applications

  • Research into electrochemical properties of phenylboronic acids and their derivatives can offer insights into the electrochemical applications of 3-Butoxy-2,6-difluorophenylboronic acid. For instance, studies have explored the electrochemical behavior of phenylboronic acid derivatives in lithium-ion batteries (Chen & Amine, 2007).

5. Antibacterial Properties

  • The antibacterial properties of (trifluoromethoxy)phenylboronic acids have been investigated, which could inform research on the biological activity of 3-Butoxy-2,6-difluorophenylboronic acid (Adamczyk-Woźniak et al., 2021).

6. Antioxidant Activity Analysis

  • Understanding the antioxidant activity of phenylboronic acids and their derivatives is crucial. Studies on methods for determining antioxidant activity could be relevant for analyzing 3-Butoxy-2,6-difluorophenylboronic acid's antioxidant properties (Gulcin, 2020).

properties

IUPAC Name

(3-butoxy-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJYMUNYLKIETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584620
Record name (3-Butoxy-2,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-2,6-difluorophenylboronic acid

CAS RN

849062-15-3
Record name (3-Butoxy-2,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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